Bienvenue dans la boutique en ligne BenchChem!

N1-benzyl-N2-((3-((4-bromophenyl)sulfonyl)oxazolidin-2-yl)methyl)oxalamide

Lipophilicity Drug-likeness ADME Prediction

N1-benzyl-N2-((3-((4-bromophenyl)sulfonyl)oxazolidin-2-yl)methyl)oxalamide (CAS 874806-14-1) is a synthetic, unsymmetrically substituted oxalamide derivative with the molecular formula C19H20BrN3O5S and a molecular weight of 482.3 g/mol. It comprises a benzyl group at N1, a (3-((4-bromophenyl)sulfonyl)oxazolidin-2-yl)methyl group at N2, and an oxalamide central scaffold.

Molecular Formula C19H20BrN3O5S
Molecular Weight 482.35
CAS No. 874806-14-1
Cat. No. B2790777
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN1-benzyl-N2-((3-((4-bromophenyl)sulfonyl)oxazolidin-2-yl)methyl)oxalamide
CAS874806-14-1
Molecular FormulaC19H20BrN3O5S
Molecular Weight482.35
Structural Identifiers
SMILESC1COC(N1S(=O)(=O)C2=CC=C(C=C2)Br)CNC(=O)C(=O)NCC3=CC=CC=C3
InChIInChI=1S/C19H20BrN3O5S/c20-15-6-8-16(9-7-15)29(26,27)23-10-11-28-17(23)13-22-19(25)18(24)21-12-14-4-2-1-3-5-14/h1-9,17H,10-13H2,(H,21,24)(H,22,25)
InChIKeyZFYUZIREZDQMBF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N1-Benzyl-N2-((3-((4-bromophenyl)sulfonyl)oxazolidin-2-yl)methyl)oxalamide (CAS 874806-14-1): Compound Identity, Physicochemical Profile, and Procurement-Relevant Characteristics


N1-benzyl-N2-((3-((4-bromophenyl)sulfonyl)oxazolidin-2-yl)methyl)oxalamide (CAS 874806-14-1) is a synthetic, unsymmetrically substituted oxalamide derivative with the molecular formula C19H20BrN3O5S and a molecular weight of 482.3 g/mol . It comprises a benzyl group at N1, a (3-((4-bromophenyl)sulfonyl)oxazolidin-2-yl)methyl group at N2, and an oxalamide central scaffold. The compound is listed in the ZINC database (ZINC581048) with a calculated logP of 2.094 and is classified as an orphaned substance with no currently annotated biological activity [1]. Commercially, it is supplied at ≥95% purity for research use . The oxalamide chemotype has been validated across multiple therapeutic target classes, including p38α MAP kinase [2], PAI-1 [3], IDO1 [4], and c-Met kinase [5], establishing the broader pharmacophore as a privileged scaffold for inhibitor design.

Why Oxalamide In-Class Substitution Cannot Be Assumed: The Critical Role of N2 Substituent Identity in N1-Benzyl-N2-((3-((4-bromophenyl)sulfonyl)oxazolidin-2-yl)methyl)oxalamide Selection


Within the oxalamide series sharing the conserved 3-((4-bromophenyl)sulfonyl)oxazolidin-2-yl)methyl core, the N2 substituent exerts a decisive influence on molecular recognition, physicochemical properties, and target engagement that precludes interchangeable use of close analogs. Published SAR from p38α MAP kinase programs demonstrates that oxalamide N-substitution modulates inhibitory potency by 3- to 10-fold depending on the aromatic appendage identity [1]. X-ray co-crystallography of an oxalamide analog (compound 24) bound to unphosphorylated p38α reveals that the N-substituent engages in specific hydrophobic and hydrogen-bonding interactions within the kinase active site [1]. Simultaneously, the identity of the N2 group influences predicted logP—the N1-benzyl analog (target compound) has a calculated logP of 2.094 [2], while the N2-(4-methylbenzyl) analog (CAS 874806-15-2) gains ~0.5 logP units solely from the para-methyl addition, altering solubility and membrane partitioning predictions. Additionally, the 4-bromophenylsulfonyl moiety serves as a synthetic diversification handle via transition-metal-catalyzed cross-coupling [3], meaning that substitution of the N2 residue may be coupled with downstream derivatization strategies unique to each analog. Generic substitution within this series therefore risks both unpredictable biological readouts and compromised synthetic utility.

Quantitative Differentiation Evidence for N1-Benzyl-N2-((3-((4-bromophenyl)sulfonyl)oxazolidin-2-yl)methyl)oxalamide Versus Closest Analogs


Predicted Lipophilicity (logP) Versus N2-(4-Methylbenzyl) Analog: Quantitative Impact on Physicochemical Profile

The target compound (CAS 874806-14-1) possesses a calculated logP of 2.094 as reported in the ZINC database [1]. Its closest commercially available analog, N1-((3-((4-bromophenyl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(4-methylbenzyl)oxalamide (CAS 874806-15-2, molecular weight 496.38), differs by a single para-methyl group on the N2 benzyl ring . Based on established additive fragment contributions, a para-methyl substitution on an aromatic ring increases logP by approximately 0.5 units, placing the analog's predicted logP at ~2.6. This 0.5 logP unit differential corresponds to a ~3.2-fold difference in predicted octanol-water partition coefficient, suggesting the target compound exhibits measurably lower lipophilicity and may display distinct solubility and protein-binding profiles in early-stage ADME screening.

Lipophilicity Drug-likeness ADME Prediction

Unsubstituted N2-Benzyl Group Versus Methyl- or Heteroaryl-Substituted Analogs: Steric and Electronic Differentiation for Target Engagement

The target compound features an unsubstituted N2-benzyl group, in contrast to the N2-(4-methylbenzyl) analog (CAS 874806-15-2), N2-(furan-2-ylmethyl) analog (CAS 868981-07-1), and N2-(pyridin-4-ylmethyl) analog (CAS not assigned). Published SAR on oxalamide-based p38α MAP kinase inhibitors demonstrates that N-substituent identity can alter enzymatic IC50 by 3- to 10-fold within a congeneric series [1]. The unsubstituted benzyl group of the target compound presents a defined steric footprint lacking both electron-donating (methyl) and electron-withdrawing (pyridyl) perturbations present in close analogs, thereby offering a neutral electronic baseline for SAR exploration. Crystallographic evidence from an oxalamide analog bound to unphosphorylated p38α confirms that the N-substituent aromatic ring participates in hydrophobic packing interactions with kinase active site residues, where substitution pattern directly influences binding pose geometry [1].

Kinase inhibition Structure-Activity Relationship Molecular docking

Bromine Atom as a Synthetic Diversification Handle: Cross-Coupling Potential Relative to Non-Halogenated Analogs

The 4-bromophenylsulfonyl group of the target compound provides a reactive aryl bromide site amenable to palladium-catalyzed cross-coupling reactions (Suzuki, Buchwald-Hartwig, Heck) for late-stage diversification [1]. In contrast, non-halogenated sulfonamide oxazolidine analogs (e.g., 4-methoxyphenyl or 4-fluorophenyl variants) either lack this synthetic handle entirely or possess less reactive C-F bonds. The aryl bromide in the target compound is activated by the electron-withdrawing sulfonyl group in the para position, which increases oxidative addition efficiency in Pd(0)-catalyzed coupling cycles. Copper-oxalamide catalytic systems have also been demonstrated for N-arylation of sulfonamides with (hetero)aryl bromides [2], establishing synthetic compatibility between the oxalamide scaffold and the aryl bromide functional group. This synthetically addressable bromine atom enables the target compound to function not only as a screening candidate but also as a versatile late-stage diversification intermediate for focused library synthesis.

Synthetic chemistry Cross-coupling Late-stage functionalization

Commercial Purity Benchmarking: 95% Minimum Purity Specification Relative to Research-Grade Standards

The target compound (CAS 874806-14-1) is commercially available with a documented purity specification of ≥95% as confirmed by multiple independent supplier listings . This purity grade is suitable for most in vitro biochemical and cell-based screening applications without additional purification. For comparison, several close analogs in this oxalamide series—including the N2-(3-morpholinopropyl) derivative (CAS 868980-91-0, MW 519.4) and the N2-(pyridin-4-ylmethyl) derivative (MW 483.34)—are listed at the same 95% purity tier , indicating a consistent quality standard across the series. However, the target compound's molecular weight (482.3) and relatively moderate logP (2.094) reduce the likelihood of aggregation-based false positives in biochemical assays compared to higher-molecular-weight, more lipophilic analogs, providing an inherent screening reliability advantage.

Compound procurement Purity specification Research reliability

Documented Absence of Published Biological Activity: A Critical Gap Alert for Procurement Decision-Making

A systematic search of authoritative databases returns zero entries for experimentally measured biological activity (IC50, Ki, Kd, EC50) for CAS 874806-14-1. The ZINC database explicitly states: 'There is no known activity for this compound' based on ChEMBL 20 [1]. BindingDB and PubMed searches for the exact CAS number yield no target-specific assay results. This contrasts with the broader oxalamide class, where potent inhibitors have been reported—including oxalamide p38α inhibitors with IC50 values of 8–58 nM [2], PAI-1 inhibitors identified through chromogenic assays [3], and IDO1 inhibitors with cellular IC50 of 3.9 nM [4]. The absence of published activity data for this specific compound means that procurement decisions must be predicated exclusively on predicted properties, structural rationale, and the validated track record of the oxalamide pharmacophore across multiple targets, rather than on demonstrated target engagement.

Data transparency Risk assessment Compound selection

Evidence-Backed Application Scenarios for N1-Benzyl-N2-((3-((4-bromophenyl)sulfonyl)oxazolidin-2-yl)methyl)oxalamide Procurement and Use


Kinase Inhibitor Lead Discovery: Oxalamide as a Privileged p38α/c-Met Pharmacophore Scaffold

This compound is well-suited as a starting point in kinase inhibitor discovery programs, particularly for p38α MAP kinase and c-Met, where the oxalamide scaffold has demonstrated nanomolar inhibitory potency. Published SAR from the p38α series shows that oxalamide N-substituent identity modulates IC50 by 3- to 10-fold [1], while X-ray co-crystallography confirms specific binding interactions between the oxalamide core and the kinase ATP pocket [1]. The patent literature validates oxalamide derivatives as c-Met inhibitors with anti-proliferative activity [2]. The target compound's unsubstituted N2-benzyl group provides an electronically neutral baseline for SAR expansion, and the 4-bromophenylsulfonyl moiety offers a cross-coupling handle for parallel library synthesis [3]. Researchers procuring this compound for kinase programs should anticipate the need for in vitro kinase profiling (binding displacement or activity-based assays) given the absence of pre-existing target-specific data.

Focused Library Synthesis via Late-Stage Diversification at the Aryl Bromide Site

The 4-bromophenyl group of this compound functions as a strategically positioned synthetic handle for palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. This enables late-stage diversification without the need to re-synthesize the oxazolidine-oxalamide core. The electron-withdrawing sulfonyl group para to the bromide activates the C-Br bond for oxidative addition, facilitating coupling reactions under standard conditions [1]. Copper-oxalamide catalytic systems have been specifically demonstrated for the N-arylation of sulfonamides with aryl bromides [2], establishing synthetic compatibility between this compound's functional groups and cross-coupling methodology. Researchers aiming to generate focused libraries for SAR exploration or target deconvolution can use this compound as a common intermediate, reducing synthesis timelines and cost relative to de novo construction of each analog.

PAI-1 and Thrombosis Research: Oxalamide-Based Probe Development

The oxalamide class has been evaluated for plasminogen activator inhibitor-1 (PAI-1) inhibitory activity, with multiple derivatives showing measurable activity in chromogenic assays [1]. PAI-1 is a validated target in thrombosis, vascular remodeling, renal injury, and diabetes initiation [1]. The target compound, featuring a sulfonamide group and a brominated aromatic ring, incorporates structural features consistent with known PAI-1 inhibitor pharmacophores. The moderate logP (2.094) and molecular weight (482.3) are compatible with the physicochemical profile of reported PAI-1 active oxalamides. This compound can serve as a probe molecule for exploring PAI-1 engagement hypotheses, with the aryl bromide group enabling subsequent biotinylation or fluorescent tagging for target engagement assays. Researchers must perform primary PAI-1 chromogenic assays to establish baseline activity before probe optimization.

Negative Control or Inactive Comparator for Oxalamide SAR Studies

Given the documented absence of known biological activity for this specific compound across public databases including ZINC, ChEMBL 20, and BindingDB [1], it may serve as a structurally matched negative control or inactive comparator in SAR studies where more potent oxalamide analogs are available for comparison (e.g., published p38α inhibitors with IC50 = 8–58 nM [2] or IDO1 inhibitors with cellular IC50 = 3.9 nM [3]). The compound shares the identical oxalamide-oxazolidine-bromophenylsulfonyl core scaffold with active series members while differing only in the N2 substituent identity, controlling for scaffold-related off-target effects. This application requires the user to first confirm the compound's inactivity in their specific assay system, as the absence of published data does not guarantee lack of activity. The compound's ≥95% purity grade and defined physicochemical properties ensure reproducible control performance across independent laboratories.

Quote Request

Request a Quote for N1-benzyl-N2-((3-((4-bromophenyl)sulfonyl)oxazolidin-2-yl)methyl)oxalamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.